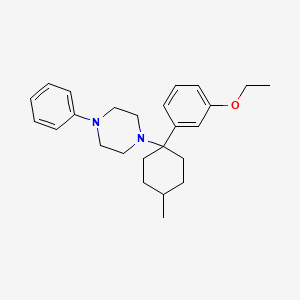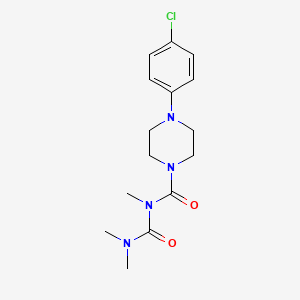
1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- is a chemical compound with the molecular formula C11H14ClN3O. It is known for its applications in various fields, including pharmaceuticals and chemical research .
Méthodes De Préparation
The synthesis of 1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- typically involves the reaction of 4-chlorophenylpiperazine with dimethylcarbamoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use .
Comparaison Avec Des Composés Similaires
1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- can be compared with other similar compounds such as:
- 4-(4-Chlorophenyl)piperazine-1-carboxamide
- Cetirizine Dihydrochloride
- Hydroxyzine Hydrochloride
- Meclozine Dihydrochloride
These compounds share structural similarities but may differ in their specific applications and biological activities. The uniqueness of 1-Piperazinecarboxamide, 4-(4-chlorophenyl)-N-((dimethylamino)carbonyl)-N-methyl- lies in its specific chemical structure and the resulting properties .
Propriétés
Numéro CAS |
80712-23-8 |
|---|---|
Formule moléculaire |
C15H21ClN4O2 |
Poids moléculaire |
324.80 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide |
InChI |
InChI=1S/C15H21ClN4O2/c1-17(2)14(21)18(3)15(22)20-10-8-19(9-11-20)13-6-4-12(16)5-7-13/h4-7H,8-11H2,1-3H3 |
Clé InChI |
RKTHYKUGRFDTDB-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



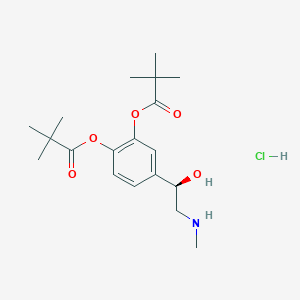
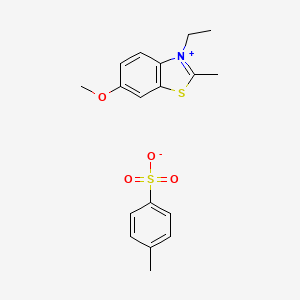

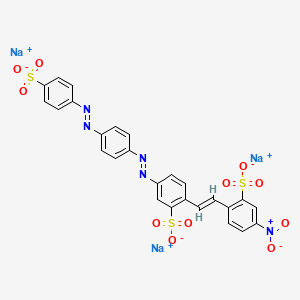

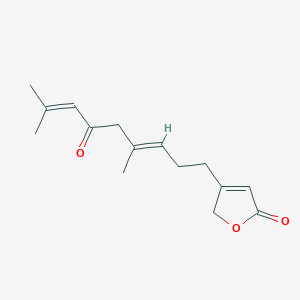
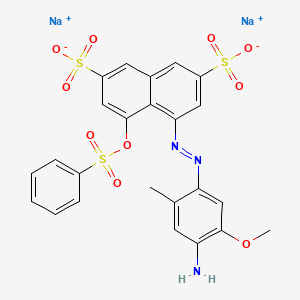
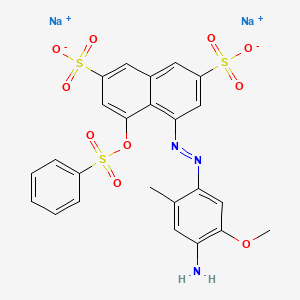
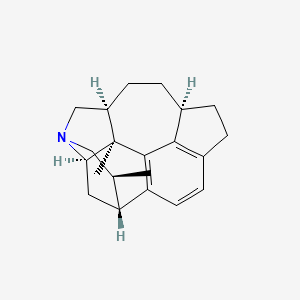
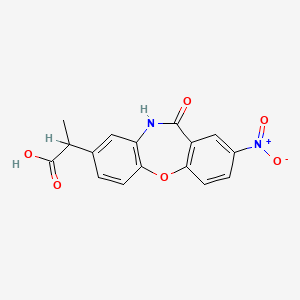
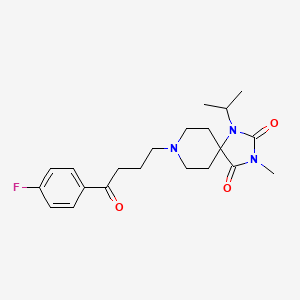
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)
